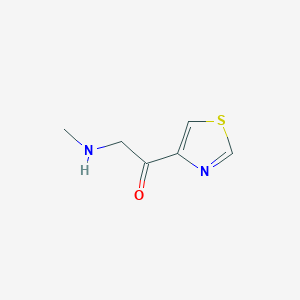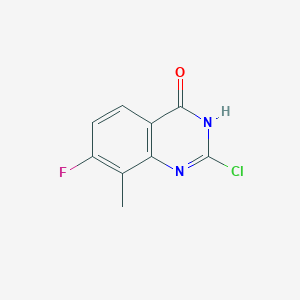![molecular formula C11H22N2O B13164126 N-[(Azepan-2-yl)methyl]-2-methylpropanamide](/img/structure/B13164126.png)
N-[(Azepan-2-yl)methyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Azepan-2-yl)methyl]-2-methylpropanamide is a chemical compound with the molecular formula C11H22N2O It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a methylpropanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Azepan-2-yl)methyl]-2-methylpropanamide typically involves the reaction of azepane with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve azepane in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2-methylpropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of the compound with high purity.
化学反应分析
Types of Reactions
N-[(Azepan-2-yl)methyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The azepane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted azepane derivatives.
科学研究应用
N-[(Azepan-2-yl)methyl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-[(Azepan-2-yl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets. The azepane ring can interact with biological membranes, potentially altering their permeability and affecting cellular processes. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(Azepan-1-yl)ethyl methacrylate: Similar in structure but contains a methacrylate group instead of a methylpropanamide group.
N-[(Azepan-2-yl)methyl]propanamide: Similar but lacks the methyl group on the propanamide moiety.
Uniqueness
N-[(Azepan-2-yl)methyl]-2-methylpropanamide is unique due to the presence of both the azepane ring and the methylpropanamide group, which confer specific chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H22N2O |
|---|---|
分子量 |
198.31 g/mol |
IUPAC 名称 |
N-(azepan-2-ylmethyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H22N2O/c1-9(2)11(14)13-8-10-6-4-3-5-7-12-10/h9-10,12H,3-8H2,1-2H3,(H,13,14) |
InChI 键 |
YWJOTMQSESNUSW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NCC1CCCCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13164075.png)

![N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine](/img/structure/B13164090.png)






![2-[4-(Chloromethoxy)phenyl]acetonitrile](/img/structure/B13164142.png)
